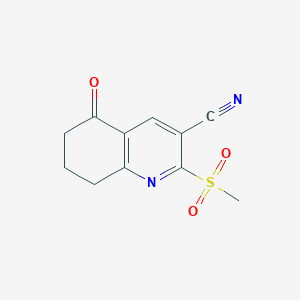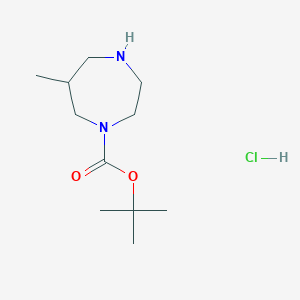
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group attached to a dihydroisoquinoline moiety, which is further connected to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the corresponding ketone to the desired alcohol. The reaction is conducted under high pressure and temperature to ensure efficient conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone.
Reduction: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: A structurally related compound with methoxy groups on the isoquinoline ring.
2-(Diethylamino)-1-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: A derivative with a diethylamino group.
Uniqueness
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is unique due to its specific combination of a phenyl group, dihydroisoquinoline moiety, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
32973-53-8 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C17H19NO/c19-13-12-18-11-10-14-6-4-5-9-16(14)17(18)15-7-2-1-3-8-15/h1-9,17,19H,10-13H2 |
Clave InChI |
AFOUAOIZHNGJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)






![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)

![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)



